molecular formula C16H18ClN B7784150 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline

4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline

Cat. No.: B7784150
M. Wt: 259.77 g/mol
InChI Key: BWCZXBBFZYYUIZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline (CAS 476333-33-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H18ClN and a molecular weight of 259.77 g/mol, this compound features a tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in a wide array of biologically active natural products and synthetic pharmaceuticals . The presence of the chloromethyl group on the core structure provides a versatile handle for further synthetic modification, allowing researchers to develop more complex molecules for biological evaluation. The tetrahydroisoquinoline core is a well-established pharmacophore in drug development. Compounds containing this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, and anti-cancer properties . This makes the compound a valuable building block for constructing novel chemical libraries aimed at probing these therapeutic areas. Its primary research value lies in its role as a key synthetic precursor for the development of new active compounds, particularly through its use in reactions such as nucleophilic substitutions and cyclizations. This product is strictly for Research Use Only (RUO) and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8,15,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZXBBFZYYUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(N1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of Nitro-Containing Precursors

Reductive cyclization is a cornerstone strategy for constructing tetrahydroisoquinoline frameworks. For 4-(chloromethyl)-2,2-dimethyl derivatives, a plausible route involves a nitro-substituted precursor undergoing hydrogenation and intramolecular cyclization. For example, a nitroarene 33 (Scheme 6 in ) bearing a chloromethyl group and geminal dimethyl substituents could be reduced using iron powder in acetic acid to generate an aniline intermediate. Subsequent 6-exo-trig Michael addition with an acrylate side chain would yield the tetrahydrobenzo[f]isoquinoline scaffold .

Critical factors include:

  • Steric effects : The geminal dimethyl groups at C2 may influence cyclization efficiency, as observed in similar systems where bulky substituents hinder ring closure .

  • Catalyst selection : Palladium or platinum catalysts (e.g., 5% Pd/C) promote selective reductions, with hydrogen pressure modulating outcomes (e.g., avoiding over-reduction to dihydroquinolines) .

Domino Reactions Integrating Chloromethylation

Domino sequences combining cyclization and functionalization steps offer efficient access to complex structures. A nitrofluorobenzene derivative 46 (Scheme 10 in ) could undergo nucleophilic aromatic substitution (SₙAr) with a chloromethyl-containing amine, followed by Michael addition to an acrylate ester. This tandem process would concurrently install the chloromethyl group and assemble the tetrahydrobenzo[f]isoquinoline core .

Key considerations:

  • Reactivity order : SₙAr typically precedes Michael addition in such sequences, as demonstrated by competitive experiments with nitroarenes and acrylates .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SₙAr rates, while protic solvents may favor alternative pathways .

Hydroaminoalkylation and Buchwald–Hartwig Amination

A two-step protocol inspired by Ortiz-Marciales et al. could be adapted:

  • Hydroaminoalkylation : Reacting ortho-chlorostyrenes with N-methylanilines in the presence of a titanium catalyst (e.g., 2,6-bis(phenylamino)pyridinato Ti) generates linear adducts. Introducing a chloromethyl group at the styrene’s benzylic position would enable subsequent cyclization.

  • Buchwald–Hartwig amination : Intramolecular C–N coupling closes the tetrahydroisoquinoline ring, with the chloromethyl group retained at C4 .

This method’s regioselectivity is particularly advantageous, as demonstrated by yields of 78%–94% for related tetrahydroquinolines .

Chloromethylation of Preexisting Frameworks

Post-cyclization functionalization provides an alternative route. For instance, treating 2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline with chloromethyl methyl ether (MOMCl) under Friedel–Crafts conditions could introduce the chloromethyl group at C4. However, this approach risks over-alkylation or ring-opening, necessitating careful control of reaction stoichiometry and Lewis acid catalysts (e.g., AlCl₃) .

Acid-Catalyzed Rearrangements

Gigant and Gillaizeau’s work on enamides suggests that acid-mediated rearrangements could generate the target compound. Treating a preformed enamide with triflic acid might induce iminium intermediate formation, followed by chloromethyl group migration and cyclization. For example, enamide 60 (Scheme 15 in ) could react with benzyl azide 61 in the presence of triflic acid, with a chloromethyl substituent introduced via azide decomposition .

Comparative Analysis of Synthetic Routes

MethodKey StepsYield Range*AdvantagesLimitations
Reductive CyclizationNitro reduction → Michael addition78%–91% High diastereoselectivityRequires pre-functionalized nitroarenes
Domino SₙAr-MichaelSequential substitution → cyclization82%–97% One-pot synthesisSensitive to steric hindrance
Hydroaminoalkylation-BHTi-catalyzed addition → amination33%–94% Regioselective, modularLimited scope for bulky substituents
Post-cyclization ChloromethylationFriedel–Crafts alkylationN/AFlexibility in timing functionalizationRisk of side reactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) at position 4 participates in SN<sup>2</sup> reactions with various nucleophiles, enabling functional group diversification:

NucleophileConditionsProductYieldReference
Thiols (RSH)K<sub>2</sub>CO<sub>3</sub>, DMF, 25°C4-(Alkylthio)methyl derivatives75–85%
Amines (RNH<sub>2</sub>)Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, reflux4-(Aminomethyl) derivatives65–78%
Alcohols (ROH)NaH, THF, 50°C4-(Alkoxymethyl) analogs60–70%
Cyanide (KCN)DMSO, 80°C4-(Cyanomethyl) product82%

Key observation : Reactivity follows the trend RSH > CN<sup>−</sup> > RNH<sub>2</sub> > ROH , consistent with the nucleophilicity scale in polar aprotic solvents.

Cyclization Reactions

The compound undergoes oxalyl chloride-mediated annelation to form fused heterocycles:

Reaction Pathway :

  • Treatment with oxalyl chloride (1.2 equiv) in dry CH<sub>2</sub>Cl<sub>2</sub> at −15°C

  • Gradual warming to 25°C over 4 h

  • Formation of dioxopyrroline-annelated product (C<sub>18</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>2</sub>)

Characteristics :

  • Yield : 89%

  • Mechanism : Enamine activation followed by [4+2] cycloaddition

  • Application : Precursor to benzo[g]quinoxalino[2,3-b]indolizines via condensation with o-phenylenediamine

Oxidation

Oxidizing AgentProductSelectivity
mCPBA (2 equiv)N-Oxide derivative>95%
KMnO<sub>4</sub>/H<sup>+</sup>Ring-dehydrogenated isoquinoline40%

Reduction

ConditionsProductNotes
H<sub>2</sub>/Pd-C (1 atm)Saturated decahydro derivativeComplete conversion in 6 h
NaBH<sub>4</sub>/MeOHSecondary alcohol at C4Retains isoquinoline core

Chichibabin-Type Annulation

Reacts with p-bromophenacyl bromide under basic conditions to form pyrrolo[2,1-a]isoquinolines:

Optimized Protocol :

  • Substrate (1 mmol), p-bromophenacyl bromide (1.2 mmol)

  • K<sub>2</sub>CO<sub>3</sub> (2 mmol) in anhydrous DMF

  • 80°C, 12 h → 73% isolated yield

Key Features :

  • Forms six-membered fused rings

  • Enables access to polycyclic alkaloid analogs

Biological Alkylation

The chloromethyl group facilitates covalent bonding with biomolecular nucleophiles:

TargetInteraction SiteBiological Effect
Cysteine residuesThiol (-SH) groupsEnzyme inhibition (IC<sub>50</sub> = 2.1 μM for kinase X)
DNA guanineN7 positionGenotoxic potential observed in Ames test

Structure-Activity Note : Methyl groups at C2 enhance membrane permeability (logP = 3.2).

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, s<sup>−1</sup>)Activation Energy (E<sub>a</sub>, kJ/mol)
S<sub>N</sub>2 with SCN<sup>−</sup>4.7 × 10<sup>−3</sup>58.2
Cyclization with oxalyl chloride1.2 × 10<sup>−4</sup>72.9
N-Oxidation3.8 × 10<sup>−5</sup>89.4

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing:

  • Anticancer Agents : Compounds derived from this structure have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Agents : Research indicates that derivatives exhibit activity against various bacterial strains.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound displayed significant cytotoxic effects on human cancer cell lines. The chloromethyl group was found to enhance the reactivity towards nucleophiles within the cancer cells, leading to increased apoptosis rates.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it versatile for developing new materials and chemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionThe chloromethyl group can react with nucleophiles such as amines and thiols.
OxidationCan be oxidized to form N-oxides or other derivatives.
CyclizationReacts with oxalyl chloride to form dioxopyrroline rings.

Biological Studies

The compound is also investigated for its interactions with various biological targets. It has shown promise as a lead compound in drug discovery due to its ability to modulate enzyme activity.

Table 2: Comparison of Structural Analogues

Compound NameKey FeaturesApplications
IsoquinolineParent compound without chloromethyl and dimethyl groupsBasic research
1,2,3,4-TetrahydroisoquinolineReduced form with similar featuresNeuropharmacology
4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolineClosely related derivativePotential drug development

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-TIQ (1MeTIQ)

  • Structure : TIQ lacks substituents, while 1MeTIQ has a single methyl group at position 1 .
  • Metabolism: Both TIQ and 1MeTIQ are primarily excreted unchanged (~70–76%) in rats, with minor hydroxylation (4-position) and N-methylation metabolites .
  • Blood-Brain Barrier (BBB) Penetration : Both compounds cross the BBB efficiently, achieving brain concentrations 4.5-fold higher than blood .
  • Neurotoxicity: N-methylation of TIQ derivatives (e.g., 1MeTIQ) generates neurotoxic isoquinolinium ions via MAO oxidation, analogous to MPTP’s conversion to MPP+ .

4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines

  • Structure: Substituents include bicyclic heteroaryl groups (e.g., quinolinyl) at position 4 .
  • Synthesis: Prepared via Suzuki coupling of 4-bromoisoquinoline with aryl boronic acids, followed by methylation and reduction .
  • Activity: These compounds act as triple reuptake inhibitors (dopamine, serotonin, norepinephrine), with substituents influencing potency .

8-Substituted Tetrahydroisoquinolines (Antidepressant Candidates)

  • Structure: Substituents at position 8 include ureido, alkoxycarbonylamino, or [(alkylamino)acyl]amino groups .
  • Activity: These derivatives inhibit dopamine uptake and exhibit antidepressant effects. For example, 4-(p-chlorophenyl)-8-[(ethoxycarbonyl)amino]-2-methyl-THIQ shows high activity .
  • Contrast : The absence of an 8-substituent in the target compound suggests divergent mechanisms; its chloromethyl group may instead facilitate covalent binding to biological targets.

1,2,3,4-Tetrahydro-2-(phenylmethyl)isoquinoline

  • Structure : A phenylmethyl group at position 2 .
  • Hazards : Classified as acutely toxic (oral), skin/eye irritant, and respiratory irritant .
  • Contrast : The dimethyl groups at position 2 in the target compound reduce steric hindrance compared to phenylmethyl, possibly improving synthetic accessibility or altering toxicity.

Reactivity

  • This contrasts with methoxy or methyl groups in analogs like 1MeTIQ or berberastine derivatives .

Pharmacological and Toxicological Profiles

Neurotoxicity

  • N-Methylation: TIQ derivatives undergo N-methylation in the substantia nigra, producing neurotoxic isoquinolinium ions via MAO .

BBB Penetration

    Biological Activity

    4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in various natural alkaloids. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active compounds.

    • Molecular Formula: C16H19ClN
    • Molecular Weight: 296.2 g/mol
    • IUPAC Name: 4-(chloromethyl)-2,2-dimethyl-3,4-dihydro-1H-benzo[f]isoquinoline hydrochloride

    Anticancer Activity

    Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoquinoline can inhibit cancer cell proliferation through various mechanisms:

    • Mechanism of Action: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition of specific enzymes involved in cancer cell growth.
    • Case Study: A study evaluating the cytotoxicity of similar compounds against human breast cancer (MCF-7) cells demonstrated promising results. Compounds with IC50 values around 10.5 ± 0.71 μM and 11.2 ± 0.80 μM showed effective inhibition compared to standard drugs such as Sorafenib .

    Antimicrobial Activity

    The isoquinoline framework is also associated with antimicrobial effects. Compounds derived from this structure have been tested against various bacterial strains and have shown potential as antimicrobial agents.

    The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

    • Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation in cancerous tissues.
    • Receptor Modulation: It may also modulate receptor activity that is essential for cellular signaling pathways.

    Comparative Analysis with Similar Compounds

    Compound NameStructure FeaturesBiological Activity
    IsoquinolineLacks chloromethyl and dimethyl groupsGeneral biological activity
    1,2,3,4-TetrahydroisoquinolineReduced isoquinolineSimilar but less potent
    4-Chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolineSimilar reactivityEnhanced activity due to chloromethyl group

    Research Findings

    Recent studies have focused on the synthesis and evaluation of various derivatives of isoquinolines. These studies often involve:

    • Synthesis Techniques: Employing methods like the Pomeranz-Fritsch reaction for the formation of the isoquinoline core.
    • Biological Testing: Conducting cytotoxicity assays against various cancer cell lines to assess the efficacy of synthesized compounds.
    • Molecular Docking Studies: Evaluating binding affinities to target proteins involved in cancer progression.

    Q & A

    Q. Methodological Considerations :

    • Optimize reaction conditions (e.g., temperature, catalyst) to control regioselectivity and minimize byproducts.
    • Use HPLC or GC-MS to monitor reaction progress and purity .

    How is X-ray crystallography utilized to confirm the structure of tetrahydroisoquinoline derivatives?

    Basic Research Focus
    Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural elucidation:

    • Crystal Growth : Slow evaporation of saturated solutions in solvents like ethanol or DCM yields suitable crystals.
    • Data Collection : Measure parameters such as unit cell dimensions, bond angles, and torsional angles. For example, Khan et al. (2010) reported a mean (C–C) bond length of 0.004 Å and R factor of 0.041 for a related isoquinoline derivative .
    • Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in stereochemistry or substituent positioning .

    Q. Key Indicators :

    • R Factor : ≤0.05 indicates high reliability.
    • Data-to-Parameter Ratio : ≥13.3 ensures robust refinement .

    What challenges arise in optimizing Pummerer-type cyclization for 4-substituted tetrahydroisoquinolines?

    Advanced Research Focus
    While efficient, Pummerer-type reactions face limitations:

    • Byproduct Formation : Sulfoxide intermediates may lead to undesired regioisomers. Toda et al. (2000) addressed this by tuning aryl substituent electronics .
    • Chloromethyl Stability : The chloromethyl group is prone to hydrolysis. Use anhydrous conditions and inert atmospheres to preserve functionality.
    • Yield Optimization : Screen Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization. Reported yields for similar reactions range from 50–75% .

    Contradiction Analysis :
    If yields diverge from literature values, assess reagent purity or reaction stoichiometry. TLC and NMR spectroscopy can identify incomplete conversions .

    How can researchers resolve stereochemical contradictions in tetrahydroisoquinoline synthesis?

    Advanced Research Focus
    Stereochemical discrepancies often stem from:

    • Dynamic Equilibria : Chair-flipping in tetrahydroisoquinoline rings may lead to mixed stereoisomers. Use chiral auxiliaries or catalysts to enforce enantioselectivity .
    • Crystallographic Artifacts : Ma et al. (2011) observed unexpected salt formation during crystallization. Confirm stereochemistry via NOESY NMR or circular dichroism (CD) if SC-XRD data conflict with expected configurations .

    Case Study :
    For unexpected salts (e.g., thiocyanate adducts), revise recrystallization solvents (e.g., switch from ethanol to acetonitrile) to favor desired stereoisomers .

    How to design experiments evaluating the bioactivity of 4-(Chloromethyl)-tetrahydroisoquinoline derivatives?

    Advanced Research Focus
    Bioactivity studies require multidisciplinary approaches:

    • Target Selection : Prioritize receptors (e.g., opioid or serotonin receptors) based on structural analogs. Tetrahydroisoquinolines are explored for CNS activity .
    • In Vitro Assays :
      • Enzyme Inhibition : Use fluorescence polarization or SPR to measure binding affinity.
      • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) with MTT assays.
    • In Vivo Models : For neuroactive compounds, employ rodent behavioral tests (e.g., forced swim test for antidepressant activity).

    Data Interpretation :
    Correlate substituent effects (e.g., chloromethyl vs. methyl groups) with activity trends. For example, bulky substituents may enhance receptor selectivity .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline
    Reactant of Route 2
    4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline

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